![molecular formula C10H13ClN2S B1517620 5-Chloro-2-(thiomorpholin-4-yl)aniline CAS No. 1042798-56-0](/img/structure/B1517620.png)
5-Chloro-2-(thiomorpholin-4-yl)aniline
Overview
Description
“5-Chloro-2-(thiomorpholin-4-yl)aniline” is a chemical compound with the CAS Number 1042798-56-0 . It has a molecular weight of 228.75 and its IUPAC name is 5-chloro-2-(4-thiomorpholinyl)aniline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-Chloro-2-(thiomorpholin-4-yl)aniline” is 1S/C10H13ClN2S/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Chloro-2-(thiomorpholin-4-yl)aniline” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Properties
“5-Chloro-2-(thiomorpholin-4-yl)aniline” is a chemical compound with the CAS Number: 1042798-56-0 . It has a molecular weight of 228.75 and is typically stored at room temperature . It is usually available in powder form .
Use in Synthesis of Pyrimidine Derivatives
This compound has been used in the synthesis of 2-substituted aniline pyrimidine derivatives . These derivatives have shown potent inhibitory activity against Mer and c-Met kinases , which are commonly overexpressed in various tumors .
Potential Antitumor Drug Development
The compound has shown promise in the development of antitumor drugs . Specifically, it has been used to create compounds that inhibit Mer and c-Met kinases , which are often overexpressed in various types of cancer .
Inhibitory Activity Against Mer and c-Met Kinases
One of the synthesized compounds, referred to as compound 18c, demonstrated robust inhibitory activity against Mer and c-Met kinases . The IC 50 values were 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively .
Antiproliferative Activities
Compound 18c, synthesized using “5-Chloro-2-(thiomorpholin-4-yl)aniline”, displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells .
Safety Profiles and Stability
Compound 18c showed favorable safety profiles in hERG testing . It also exhibited exceptional liver microsomal stability in vitro, with a half-life of 53.1 min in human liver microsome .
Cytotoxicity and Migration Inhibition
In apoptosis and migration assays, compound 18c exhibited dose-dependent cytotoxicity and hindered migration of HCT116 cancer cells .
Potential Dual Mer/c-Met Agent for Cancer Treatment
Given its inhibitory activity against Mer and c-Met kinases, antiproliferative activities, safety profiles, and stability, compound 18c holds promise as a dual Mer/c-Met agent for cancer treatment .
properties
IUPAC Name |
5-chloro-2-thiomorpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUQCNJZUIWBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(thiomorpholin-4-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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